

Application Notes and Protocols: In Vitro Kinase Assay Using Bosutinib Isomer

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Compound of Interest

Compound Name: *Bosutinib isomer*

Cat. No.: *B609997*

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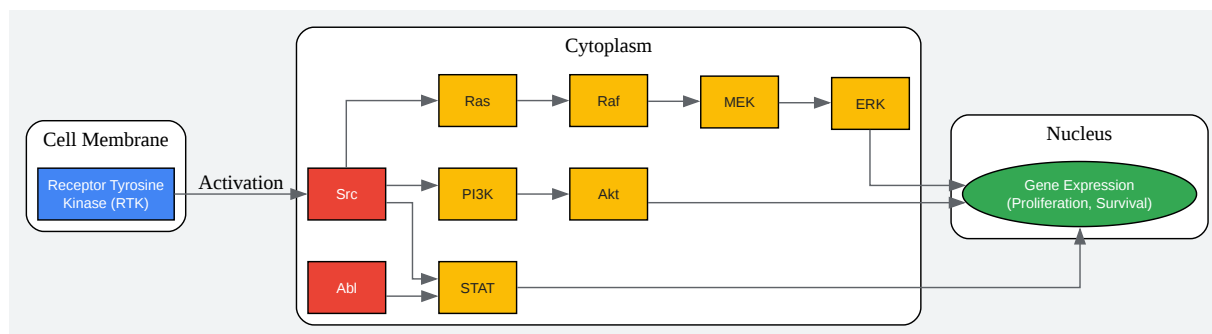
Introduction

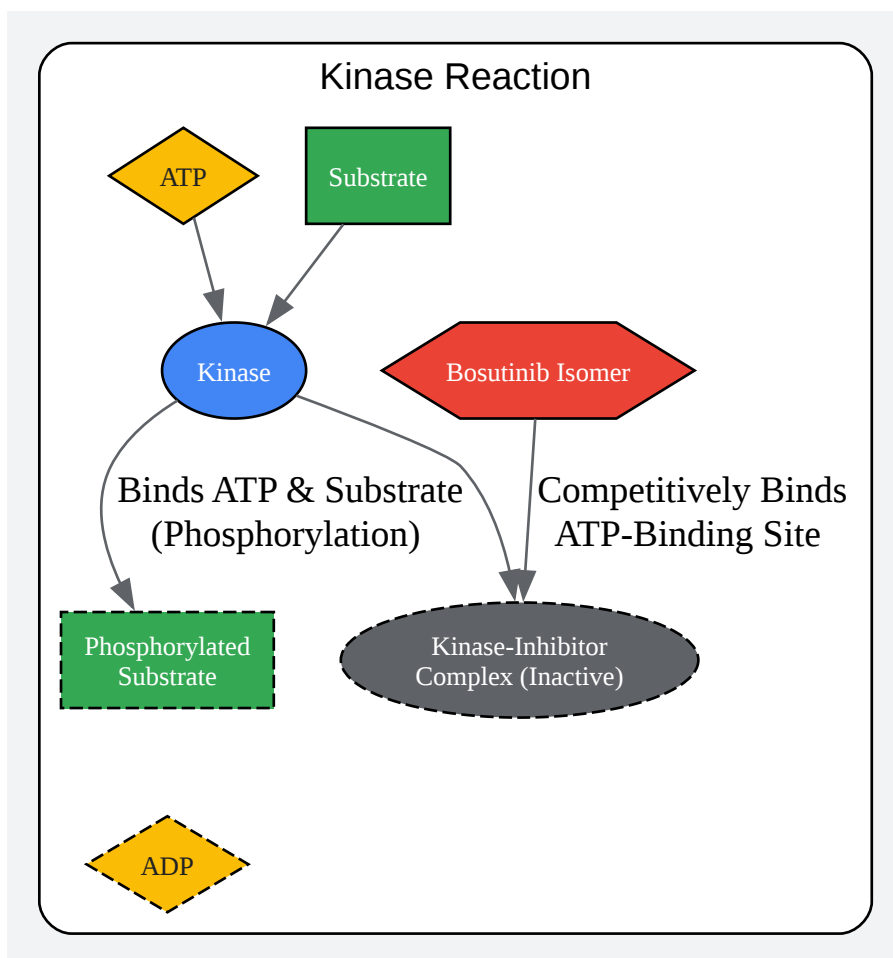
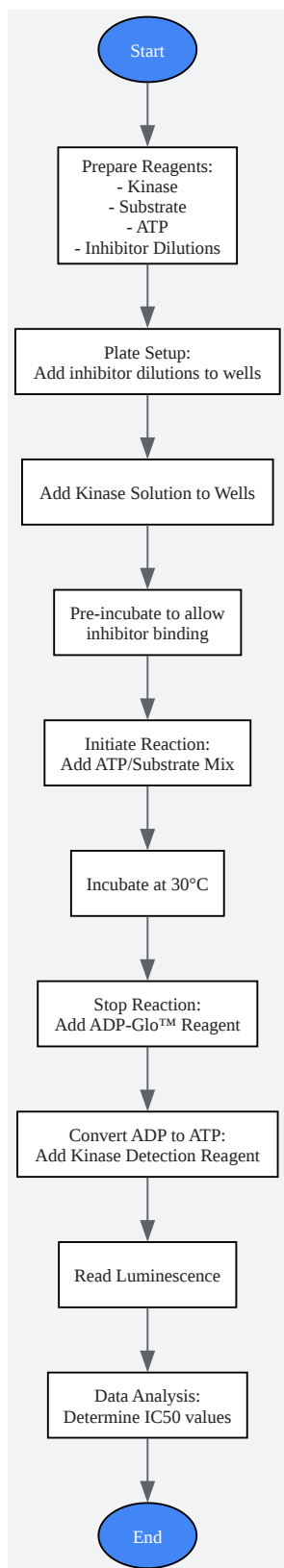
Bosutinib is a potent dual inhibitor of Src and Abl tyrosine kinases, approved for the treatment of chronic myeloid leukemia (CML).[1][2] It functions as an ATP-competitive inhibitor, targeting the kinase domain of these proteins.[3] Structural isomers of existing drugs can exhibit altered pharmacological profiles, including different target specificities and potencies. This document provides a detailed protocol for conducting an in vitro kinase assay to characterize a structural isomer of Bosutinib. The isomer in question differs from Bosutinib in the arrangement of substituents on the aniline ring. Notably, this isomer has been reported to exhibit greater potency against the DNA damage checkpoint kinases Chk1 and Wee1 compared to the parent compound.

This application note will guide researchers through the process of determining the inhibitory activity of the **Bosutinib isomer** against a panel of selected kinases, including its primary targets (Src, Abl) and potential off-targets (Chk1, Wee1).

Signaling Pathway of Target Kinases

The following diagram illustrates the central role of Abl and Src kinases in cellular signaling pathways, which are key targets of Bosutinib.





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References

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- 2. sketchviz.com [sketchviz.com]
- 3. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
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